![molecular formula C18H17F3N2O5S B2775473 methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate CAS No. 1396750-46-1](/img/structure/B2775473.png)
methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H17F3N2O5S and its molecular weight is 430.4. The purity is usually 95%.
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Scientific Research Applications
- The sulfamoyl group in this compound is structurally similar to sulfonamides, which are known for their antibacterial and antifungal activities. Researchers have explored derivatives of this compound as potential agents against microbial infections .
- The presence of the 2-oxo-2H-chromen-7-yl moiety suggests potential anti-inflammatory effects. In vitro studies have evaluated its ability to inhibit protein denaturation, indicating anti-inflammatory potential .
- Indole derivatives, including oxochromenyl xanthenones, have been investigated for their anti-HIV-1 properties. Molecular docking studies could shed light on the interaction of this compound with viral proteins .
- The compound’s unique structure makes it a valuable building block for heterocyclic synthesis. Researchers have explored its use in constructing related four- to seven-membered heterocycles with diverse biological activities .
- Given the presence of the 2-oxo-2H-chromen-7-yl group, this compound may serve as a scaffold for drug development. Medicinal chemists can modify its structure to optimize pharmacological properties .
- Investigating the interactions of this compound with biological targets can provide insights into its mode of action. Researchers can explore its binding affinity, cellular uptake, and potential therapeutic applications .
Antibacterial and Antifungal Agents
Anti-Inflammatory Properties
Anti-HIV-1 Activity
Heterocyclic Synthesis
Drug Development
Chemical Biology and Pharmacology
properties
IUPAC Name |
methyl 4-[[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5S/c1-28-17(25)13-4-8-15(9-5-13)29(26,27)23-14-6-2-12(3-7-14)10-16(24)22-11-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAZZFZJAUOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)sulfamoyl)benzoate |
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